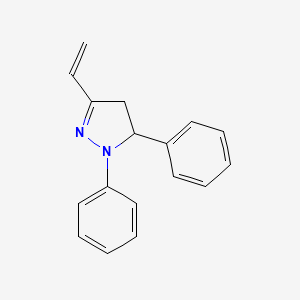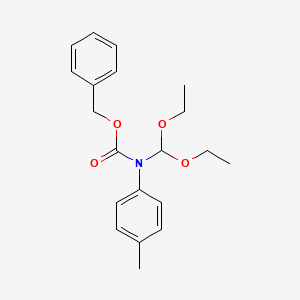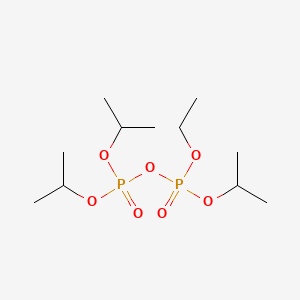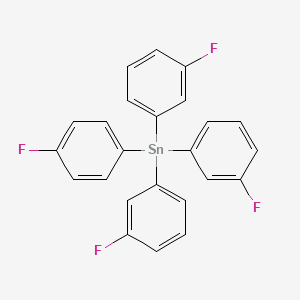
Tris(3-fluorophenyl)(4-fluorophenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-fluorophenyl)(4-fluorophenyl)stannane is an organotin compound characterized by the presence of three 3-fluorophenyl groups and one 4-fluorophenyl group attached to a central tin atom
Preparation Methods
The synthesis of Tris(3-fluorophenyl)(4-fluorophenyl)stannane typically involves the reaction of tin tetrachloride with 3-fluorophenyl and 4-fluorophenyl Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+3C6H4F+C6H4F→Sn(C6H4F)3(C6H4F)+4HCl
The reaction mixture is typically refluxed in an appropriate solvent, such as diethyl ether, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Tris(3-fluorophenyl)(4-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(3-fluorophenyl)(4-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tris(3-fluorophenyl)(4-fluorophenyl)stannane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tris(3-fluorophenyl)(4-fluorophenyl)stannane can be compared with other similar organotin compounds, such as Tris(4-fluorophenyl)stannane and Tris(3-fluorophenyl)antimony These compounds share similar structural features but differ in their chemical reactivity and applications
Similar compounds include:
- Tris(4-fluorophenyl)stannane
- Tris(3-fluorophenyl)antimony
- Tris(4-fluorophenyl)antimony
These compounds can be used as references to understand the unique properties and applications of this compound.
Properties
CAS No. |
62942-30-7 |
|---|---|
Molecular Formula |
C24H16F4Sn |
Molecular Weight |
499.1 g/mol |
IUPAC Name |
tris(3-fluorophenyl)-(4-fluorophenyl)stannane |
InChI |
InChI=1S/4C6H4F.Sn/c4*7-6-4-2-1-3-5-6;/h2-5H;3*1-2,4-5H; |
InChI Key |
OVJMPDDOAZUJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


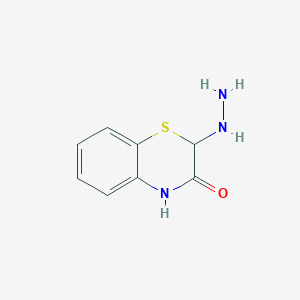
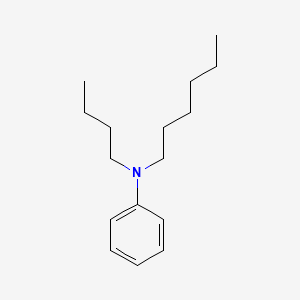
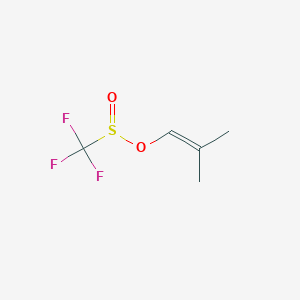
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
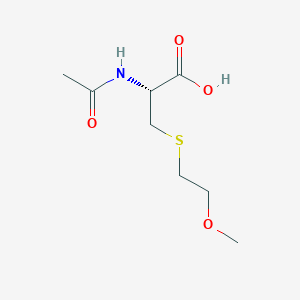
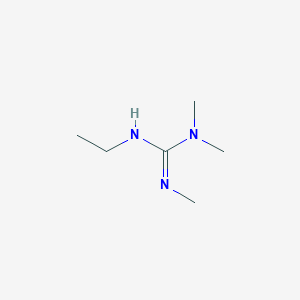
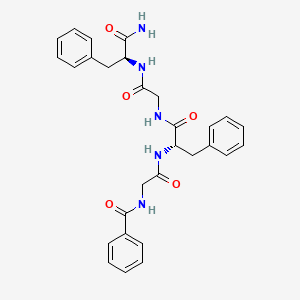
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
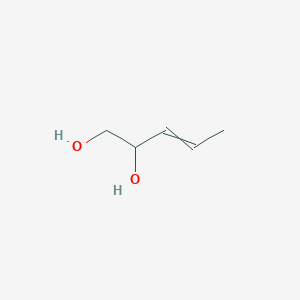
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
